N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2-methoxyphenoxy)acetamide
Overview
Description
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an indoline ring, a cyclopentanecarbonyl group, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2-methoxyphenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indoline Ring: Starting from an appropriate aniline derivative, cyclization can be achieved using reagents like phosphoric acid or polyphosphoric acid.
Introduction of the Cyclopentanecarbonyl Group: This can be done through acylation reactions using cyclopentanecarbonyl chloride in the presence of a base such as pyridine.
Attachment of the Methoxyphenoxy Group: This step might involve nucleophilic substitution reactions where the methoxyphenoxy group is introduced using a suitable phenol derivative and a coupling agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2-methoxyphenoxy)acetamide would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2-hydroxyphenoxy)acetamide
- N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2-chlorophenoxy)acetamide
Uniqueness
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(2-methoxyphenoxy)acetamide may exhibit unique properties due to the presence of the methoxy group, which can influence its electronic and steric characteristics, potentially leading to different biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-(2-methoxyphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-28-20-8-4-5-9-21(20)29-15-22(26)24-18-11-10-16-12-13-25(19(16)14-18)23(27)17-6-2-3-7-17/h4-5,8-11,14,17H,2-3,6-7,12-13,15H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIKTDVHAVAUOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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